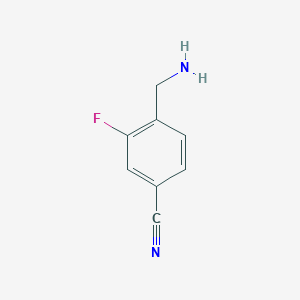

4-(Aminomethyl)-3-fluorobenzonitrile

Description

Significance and Research Context within Fluorinated Aromatics

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. chemimpex.com In the context of aromatic systems, fluorine's high electronegativity can influence the electron density of the ring, affecting its reactivity and the acidity of nearby functional groups. This has significant implications in drug design, where the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The strategic placement of a fluorine atom, as seen in 4-(aminomethyl)-3-fluorobenzonitrile, makes it a desirable building block for creating novel fluorinated pharmaceuticals and other advanced materials.

Role as a Versatile Synthetic Intermediate and Building Block

The chemical architecture of this compound provides two key reactive sites: the nucleophilic aminomethyl group and the electrophilic carbon of the nitrile group. The aminomethyl group can readily participate in a variety of chemical transformations, such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

The synthesis of this compound itself can be achieved through a multi-step process. A common precursor is 4-bromo-3-fluorobenzonitrile. ossila.com The bromo group in this precursor can be converted to an aminomethyl group through a series of reactions, likely involving a displacement or a coupling reaction followed by reduction. For instance, a related compound, 4-(aminomethyl)-3-chlorobenzonitrile, is synthesized by reacting 4-(bromomethyl)-3-chlorobenzonitrile (B2620369) with ammonia (B1221849) in methanol. google.com This suggests a similar synthetic strategy could be employed for the fluorine-containing analogue.

Overview of Research Domains Utilizing this compound

The unique structural features of this compound have led to its application in several key areas of chemical research.

Medicinal Chemistry: A primary application of this compound is in the synthesis of kinase inhibitors. ed.ac.ukunifiedpatents.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The aminomethyl group of this compound can be used to link the fluorobenzonitrile moiety to other molecular fragments, creating compounds that can bind to the active site of specific kinases. Patents in this area describe the use of similar aminomethyl-functionalized aromatics in the synthesis of potent and selective kinase inhibitors. google.com

Materials Science: The presence of the reactive aminomethyl group also makes this compound a candidate for incorporation into functional polymers. rsc.orgnih.gov Amino-functionalized polymers can exhibit stimuli-responsive behavior and are valuable for applications such as drug delivery, bioconjugation, and surface modification. rsc.orgnih.gov While specific examples of polymers derived from this exact compound are not extensively documented, the general utility of amino-functionalized monomers in polymer chemistry suggests its potential in this field.

Agrochemicals: Fluorinated compounds are also of significant interest in the agrochemical industry. chemimpex.com The introduction of fluorine can enhance the efficacy of pesticides and herbicides. The structural motifs present in this compound make it a plausible building block for the synthesis of novel agrochemicals, although specific examples are not widely reported in publicly available literature.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPZVUBFUQTUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289348 | |

| Record name | 4-(Aminomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701264-00-8 | |

| Record name | 4-(Aminomethyl)-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701264-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminomethyl 3 Fluorobenzonitrile and Its Analogues

Convergent and Divergent Synthesis Strategies

The synthesis of 4-(aminomethyl)-3-fluorobenzonitrile and its analogues can be approached through both convergent and divergent strategies, offering flexibility in generating diverse molecular structures.

In contrast, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a library of related compounds. nih.govresearchgate.net This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, an intermediate such as 4-(bromomethyl)-3-fluorobenzonitrile (B12288) can serve as a starting point. chemimpex.com Reaction of this central intermediate with a variety of nucleophiles allows for the late-stage introduction of diverse functionalities in place of the bromo group, leading to a wide array of analogues. researchgate.net This method enables the rapid production of numerous derivatives from a single, readily accessible precursor.

| Strategy | Description | Application Example for Analogues |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Coupling a pre-functionalized aminomethyl group to a 3-fluoro-4-halobenzonitrile core. |

| Divergent | Modification of a common intermediate to produce a library of compounds. nih.govresearchgate.netnih.gov | Reacting 4-(bromomethyl)-3-fluorobenzonitrile with various amines, thiols, or alkoxides. |

Functional Group Interconversions Leading to the Aminomethyl Moiety

The introduction of the aminomethyl group (-CH₂NH₂) is a critical step in the synthesis of the title compound. Several reliable methods are employed, starting from different functional groups at the benzylic position.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. organic-chemistry.orglibretexts.org In this context, the synthesis would commence from 3-fluoro-4-formylbenzonitrile. The reaction proceeds in two main steps: the initial reaction between the aldehyde and an amine source, such as ammonia (B1221849), to form an imine intermediate. This is followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.comyoutube.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com This one-pot procedure is highly efficient for producing primary, secondary, and tertiary amines. libretexts.org The biomimetic reductive amination of fluorinated aldehydes and ketones has also been studied, highlighting the utility of this method for preparing fluorine-containing amines. nih.gov

Table 2.2.1: Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| 3-Fluoro-4-formylbenzonitrile | Ammonia | Sodium cyanoborohydride (NaBH₃CN) | This compound |

Nitrile Group Reductions

Halogen-Aminomethyl Exchange Reactions

A frequently employed strategy involves the nucleophilic substitution of a benzylic halide. The precursor, 4-(bromomethyl)-3-fluorobenzonitrile, is a key intermediate that can be synthesized from 3-fluoro-4-methylbenzonitrile (B68015) via radical bromination with N-bromosuccinimide (NBS). google.com The bromine atom in this benzylic bromide is a good leaving group and can be readily displaced by various nitrogen nucleophiles. chemimpex.com

Direct reaction with ammonia or an ammonia equivalent can yield the desired primary amine, this compound. To avoid over-alkylation, which can lead to the formation of secondary and tertiary amines, protected nitrogen sources like potassium phthalimide (B116566) (in the Gabriel synthesis) followed by deprotection, or sodium azide (B81097) followed by reduction, are often used.

Table 2.2.3: Nucleophilic Substitution Reactions

| Starting Material | Reagent | Intermediate/Product |

|---|---|---|

| 4-(Bromomethyl)-3-fluorobenzonitrile | 1. Sodium Azide (NaN₃) 2. Reducing Agent (e.g., H₂/Pd) | 1. 4-(Azidomethyl)-3-fluorobenzonitrile 2. This compound |

Introduction of the Fluoro and Cyano Moieties

The strategic placement of the fluorine and cyano groups on the aromatic ring is fundamental to the synthesis of the target compound.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to a leaving group, typically a halide. wikipedia.org

A common precursor for the synthesis of related compounds is 3,4-difluorobenzonitrile (B1296988). nih.govresearchgate.net The fluorine atoms on this molecule are activated towards nucleophilic attack by the electron-withdrawing cyano group. By carefully selecting the nucleophile and reaction conditions, one fluorine atom can be selectively displaced. For example, reaction of 3,4-difluorobenzonitrile with hydroquinone (B1673460) in the presence of a base like sodium hydroxide (B78521) results in the substitution of the fluorine atom at the 4-position to yield 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile. nih.govresearchgate.net This regioselectivity is governed by the electronic effects of the substituents on the ring. This SNAr methodology provides a robust route to install various functionalities onto the fluorobenzonitrile scaffold, which can then be further elaborated to the target molecule.

Table 2.3.1: Example of SNAr Reaction

| Substrate | Nucleophile | Conditions | Product |

|---|

Halogen Exchange Reactions for Fluorination

Halogen exchange, particularly the conversion of a chloro or bromo substituent to a fluoro group, is a fundamental method for introducing fluorine onto an aromatic ring. The synthesis of fluorobenzonitrile precursors often employs this strategy. For instance, 4-Fluorobenzonitrile (B33359) can be prepared from 4-chlorobenzonitrile (B146240) via fluorination with potassium fluoride (B91410). researchgate.net This nucleophilic aromatic substitution reaction, known as the Halex process, is typically performed at high temperatures in a polar aprotic solvent to facilitate the exchange.

In one documented method, the synthesis of 4-fluorobenzonitrile (4-FBN) from 4-chlorobenzonitrile (4-CBN) was achieved using potassium fluoride in 1,3-dimethyl-2-imidazolidone (DMI) as the solvent. researchgate.net The optimization of this reaction found that a molar ratio of 4-CBN to KF of 1:3, a reaction temperature of 280 °C, and a reaction time of 2.0 hours provided the best results, yielding 89.5% of 4-FBN with a purity of 99.0%. researchgate.net

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metals and organocatalysts are employed to construct the this compound scaffold and its analogues.

Transition metals are extensively used to catalyze key bond-forming reactions in the synthesis of benzonitrile (B105546) derivatives. Copper and palladium, in particular, are crucial for cyanation and amination steps.

The Rosenmund-von Braun reaction, traditionally a stoichiometric reaction using copper(I) cyanide at high temperatures, has been improved through catalytic methods. An efficient copper-catalyzed domino halogen exchange-cyanation of aryl bromides has been developed, which is milder and avoids the use of stoichiometric copper. nih.govorganic-chemistry.org This procedure uses a catalytic amount of copper(I) iodide (CuI), potassium iodide (KI), and a diamine ligand in toluene, allowing for the conversion of aryl bromides to the corresponding nitriles under more manageable conditions. nih.govorganic-chemistry.org This method exhibits excellent functional group compatibility, making it a significant improvement for synthesizing aromatic nitriles. nih.govorganic-chemistry.org

Palladium catalysis is instrumental in the final steps of synthesizing the target molecule. The precursor, 4-(bromomethyl)-3-fluorobenzonitrile, can be converted to this compound. One common method is the reduction of the corresponding azide, which is formed by nucleophilic substitution of the bromomethyl group. Alternatively, direct catalytic hydrogenation of the bromomethyl precursor using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can yield the desired aminomethyl compound. Palladium catalysts are also widely used in various cross-coupling reactions to further functionalize the benzonitrile ring. cardiff.ac.uk

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative in synthesis. nih.goveurekaselect.com While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles are applicable to key transformations. For instance, N-heterocyclic carbenes (NHCs) have been used as organocatalysts to assemble benzonitrile frameworks via [4+2] benzannulation protocols. acs.org Organocatalytic approaches have also been developed for the enantioselective fluorination and aminofluorination of olefins, demonstrating the potential for creating chiral fluoroamine-containing molecules. nih.govnih.gov These methods often rely on activating substrates through the formation of iminium ions or other reactive intermediates, providing pathways that avoid toxic metals and offer unique selectivity. nih.gov

Optimization of Reaction Conditions and Process Development

The industrial-scale synthesis of fine chemicals like this compound necessitates rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters studied include solvent choice, temperature, and reaction time.

The choice of solvent is critical as it can significantly influence reaction rates, yields, and selectivity by affecting reactant solubility and mediating catalyst activity.

In halogen exchange fluorination reactions, polar aprotic solvents are preferred. For the synthesis of 4-fluorobenzonitrile from 4-chlorobenzonitrile, 1,3-dimethyl-2-imidazolidone (DMI) was identified as an effective non-polar solvent. researchgate.net

For transition metal-catalyzed reactions, the solvent choice depends on the specific transformation. In the copper-catalyzed domino cyanation of aryl bromides, toluene, an apolar solvent, is used, which simplifies product isolation compared to traditional methods that use polar solvents. nih.govorganic-chemistry.org In a base-promoted, transition-metal-free synthesis of aminoquinolines from aminobenzonitriles, dimethyl sulfoxide (B87167) (DMSO) proved to be the best choice after screening various solvents. cardiff.ac.uk For the radical bromination of a precursor like 3-fluoro-4-methylbenzonitrile to 4-(bromomethyl)-3-fluorobenzonitrile, a non-polar solvent such as 1,2-dichloroethane (B1671644) is suitable. google.com

| Reaction Step | Solvent(s) | Catalyst/Reagent | Reference |

|---|---|---|---|

| Fluorination (Halogen Exchange) | 1,3-Dimethyl-2-imidazolidone (DMI) | Potassium Fluoride | researchgate.net |

| Cyanation (Domino Halide Exchange) | Toluene | Copper(I) Iodide | nih.govorganic-chemistry.org |

| Annulation (Aminoquinoline Synthesis) | Dimethyl Sulfoxide (DMSO) | Potassium tert-butoxide (KtOBu) | cardiff.ac.uk |

| Bromination (Radical) | 1,2-Dichloroethane | N-Bromosuccinimide (NBS) / AIBN | google.com |

Temperature and reaction duration are interdependent parameters that must be carefully controlled to maximize product yield and minimize the formation of impurities.

High temperatures are often required for nucleophilic aromatic substitutions like halogen exchange. The optimal temperature for the synthesis of 4-fluorobenzonitrile from its chloro-analogue was found to be 280 °C for 2 hours. researchgate.net

In contrast, catalytic reactions can often proceed under milder conditions. The copper-catalyzed cyanation of aryl bromides is effectively carried out at 110 °C. organic-chemistry.org In a study on the base-promoted synthesis of substituted 4-aminoquinolines, the yield was optimized by increasing the temperature from 25 °C to 100 °C. cardiff.ac.uk However, a further increase to 120 °C led to a significant drop in yield, possibly due to substrate hydrolysis, highlighting the need for precise temperature control. cardiff.ac.uk A patent describing the synthesis of a related trifluoromethyl benzonitrile derivative details an aminolysis substitution step conducted at 122 °C for 10 hours.

| Reaction | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorination of 4-chlorobenzonitrile | 280 | 2.0 h | 89.5 | researchgate.net |

| Cu-catalyzed Cyanation | 110 | Not specified | Good to excellent | organic-chemistry.org |

| Base-promoted Annulation | 100 | 1 h | High | cardiff.ac.uk |

| Aminolysis Substitution | 122 | 10 h | Not specified for yield |

Reagent Stoichiometry and Additive Impact

The stoichiometry of reagents and the use of additives are critical for maximizing yield and minimizing side products in the synthesis of this compound.

The initial step, a radical bromination of 3-fluoro-4-methylbenzonitrile, typically employs N-bromosuccinimide (NBS) as the bromine source. This reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The stoichiometry is crucial; typically, a slight excess of NBS is used to ensure complete conversion of the starting material. The initiator is used in catalytic amounts.

The subsequent conversion of the bromomethyl group to an aminomethyl group can be achieved through several nucleophilic substitution methods. Each method has its own stoichiometric considerations and potential for additives to improve reaction outcomes.

Key Synthetic Transformations and Reagent Considerations:

| Transformation | Reagents | Typical Stoichiometry (Reactant:Reagent) | Additives/Catalysts | Purpose of Additives |

| Radical Bromination | N-Bromosuccinimide (NBS) | 1 : 1.1-1.3 | Benzoyl Peroxide or AIBN (catalytic) | Initiates the radical chain reaction. |

| Direct Amination | Ammonia (NH₃) | 1 : large excess | None | High concentration of ammonia is used to minimize the formation of secondary and tertiary amine byproducts. libretexts.orglumenlearning.com |

| Gabriel Synthesis | Potassium Phthalimide, followed by Hydrazine | 1 : 1.1-1.2 (phthalimide), 1 : 1.5-2.0 (hydrazine) | None | Provides a clean route to primary amines, avoiding over-alkylation. libretexts.orgyoutube.com |

| Azide Reduction | Sodium Azide (NaN₃), followed by a reducing agent (e.g., LiAlH₄, H₂/Pd) | 1 : 1.1-1.3 (azide), 1 : excess (reducing agent) | None | A mild and efficient two-step method to introduce the amine group. libretexts.org |

In palladium-catalyzed cyanation reactions, which are used to synthesize benzonitrile analogues, the stoichiometry of the palladium catalyst, ligands, and the cyanide source is critical. Catalyst deactivation by excess cyanide is a known issue, which can sometimes be mitigated by the use of co-catalysts like copper or zinc compounds. researchgate.net Additives such as bases (e.g., sodium carbonate) and potassium iodide have also been shown to improve yields in certain palladium-catalyzed cyanations. rsc.org While not directly applicable to the final amination step, these principles are important in the synthesis of the benzonitrile core structure.

The choice of solvent also significantly impacts these reactions. For instance, radical brominations are often carried out in non-polar solvents like carbon tetrachloride. Nucleophilic substitution reactions, on the other hand, are typically performed in polar aprotic solvents like DMF or DMSO to facilitate the reaction between the nucleophile and the electrophilic benzylic carbon.

Solid-Phase Synthesis Techniques

While specific examples of solid-phase synthesis of this compound are not readily found in the literature, its structure makes it a suitable building block for combinatorial chemistry and the solid-phase synthesis of compound libraries. ijpsr.com The primary amine of this compound can serve as a point of attachment to a solid support, typically a polymer resin.

The general strategy involves immobilizing the molecule onto a resin through its aminomethyl group. This is commonly achieved by reacting the amine with a resin that has been pre-functionalized with a suitable linker. For instance, an aminomethyl polystyrene resin could be used, where the amino group on the resin is coupled with a linker that can then react with the building block. google.com Alternatively, resins with linkers that are activated for reaction with amines, such as those used in peptide synthesis (e.g., Wang resin, Rink amide resin), can be employed. peptide.comiris-biotech.de

Once the this compound moiety is attached to the solid support, the aromatic ring, activated by the electron-withdrawing nitrile group, can be subjected to further chemical modifications. chemistrysteps.com For example, the fluorine atom could potentially undergo nucleophilic aromatic substitution with various nucleophiles to generate a library of compounds with diverse functionalities at this position. nih.govresearchgate.netrsc.org

The key advantage of solid-phase synthesis is the ability to drive reactions to completion by using a large excess of reagents, which can then be easily washed away from the resin-bound product. walshmedicalmedia.com This simplifies the purification process significantly. After the desired chemical transformations on the aromatic ring are complete, the final product is cleaved from the resin. The choice of linker is critical as it dictates the conditions required for cleavage, allowing for orthogonal protection strategies in more complex syntheses. goel.edu.in

The use of building blocks like this compound in solid-phase synthesis allows for the rapid generation of a multitude of structurally related compounds, which is a cornerstone of modern drug discovery and materials science. ijpsr.com

Computational and Theoretical Investigations of 4 Aminomethyl 3 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure and conformational possibilities of 4-(aminomethyl)-3-fluorobenzonitrile.

The electronic structure of this compound is significantly influenced by its substituent groups: the electron-donating aminomethyl group and the electron-withdrawing fluorine atom and nitrile group. Theoretical calculations can elucidate the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential.

Analysis of the electronic properties of substituted benzonitriles indicates that the interplay of these groups governs the molecule's reactivity. The amino group tends to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack, while the fluorine and nitrile groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing its susceptibility to nucleophilic attack.

Illustrative Data on Electronic Properties Disclaimer: The following table contains representative data expected from DFT calculations for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the referenced literature.

| Property | Expected Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ -1.0 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Measure of molecular polarity |

Different conformers can exhibit distinct electronic properties and reactivity. The relative energies of these conformers determine their population at a given temperature.

Illustrative Conformational Energy Data Disclaimer: The following table provides hypothetical relative energies for possible conformers of this compound to illustrate the output of a conformational analysis. Specific calculated values are not available in the referenced literature.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~ 60° | 0.00 | ~ 70% |

| 2 | ~ 180° | 1.20 | ~ 20% |

| 3 | ~ -60° | 0.80 | ~ 10% |

Molecular Modeling and Simulations

While specific molecular modeling and simulation studies on this compound are not extensively documented, the techniques are powerful tools for understanding its behavior in various environments. Molecular dynamics (MD) simulations, for instance, can predict the molecule's dynamics and interactions in a solvent or within a biological system. nih.govstanford.edu

These simulations can provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Intermolecular Interactions: The nature and strength of interactions with other molecules, which is crucial for understanding its physical properties and potential biological activity.

Transport Properties: How the molecule diffuses in a medium.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry offers powerful tools for predicting the reactivity of molecules and for modeling the pathways of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interaction between the HOMO of one molecule and the LUMO of another. The energies and spatial distributions of the HOMO and LUMO of this compound can be used to predict its reactivity in various reactions.

HOMO: The distribution of the HOMO indicates the sites most susceptible to electrophilic attack. In this compound, the HOMO is expected to have significant contributions from the aminomethyl group and the aromatic ring.

LUMO: The distribution of the LUMO points to the sites most susceptible to nucleophilic attack. For this molecule, the LUMO is likely centered on the nitrile group and the carbon atoms of the benzene (B151609) ring attached to the electron-withdrawing groups.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

To model a chemical reaction pathway, it is essential to locate the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu Computational methods can be used to find the geometry and energy of the transition state for a given reaction involving this compound.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. By mapping the entire reaction pathway, including reactants, transition state, and products, a comprehensive understanding of the reaction mechanism can be achieved. These calculations are crucial for predicting reaction outcomes and for designing new synthetic routes.

Synthesis and Investigation of 4 Aminomethyl 3 Fluorobenzonitrile Derivatives and Analogues

Design Principles for Structural Analogues

The design of structural analogues of 4-(aminomethyl)-3-fluorobenzonitrile is often guided by the principles of bioisosterism and structure-activity relationship (SAR) studies. The nitrile group, for instance, is a well-known bioisostere for carbonyl groups and halogens, capable of participating in hydrogen bonding and polar interactions. The design of novel analogues may involve replacing the nitrile group with other electron-withdrawing groups to modulate electronic properties and target interactions.

A key design strategy involves mechanism-based inhibitor design, where the analogue is crafted to interact with a biological target in a predetermined manner. For example, in the design of enzyme inhibitors, analogues might be synthesized to mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition. The introduction of fluorine is a common tactic to enhance metabolic stability, binding affinity, and bioavailability. The design of one series of GABA-AT inactivators was based on the structure and inactivation mechanism of an existing drug, incorporating difluoromethylene groups to achieve desired inhibitory activity.

Systematic modification of the aromatic ring and the aminomethyl group is another crucial design principle. Introducing additional substituents on the benzene (B151609) ring can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Similarly, substitution on the amino group can be used to explore new binding interactions or to introduce functionalities for bioconjugation.

| Design Principle | Application to this compound Analogues | Desired Outcome |

| Bioisosterism | Replacement of the nitrile group with other functional groups (e.g., ketones, esters, other halogenated groups). | Modulate biological activity and physicochemical properties. |

| Mechanism-Based Design | Introduction of reactive moieties that can covalently modify a biological target upon enzymatic processing. | Develop potent and irreversible inhibitors. |

| Fluorine Substitution | Incorporation of additional fluorine atoms or fluorinated alkyl groups. | Enhance metabolic stability, binding affinity, and cell permeability. |

| Structure-Activity Relationship (SAR) Guided Modification | Systematic alteration of substituents on the aromatic ring and the aminomethyl group. | Optimize potency, selectivity, and pharmacokinetic profile. |

Exploration of Substituent Effects on Reactivity

The reactivity of the this compound scaffold is significantly influenced by the electronic effects of its three substituents: the aminomethyl group (-CH₂NH₂), the fluorine atom (-F), and the nitrile group (-CN). These groups modulate the electron density of the aromatic ring and influence its susceptibility to electrophilic and nucleophilic attack.

The aminomethyl group is generally considered an activating group in electrophilic aromatic substitution. However, under acidic conditions, the amino group will be protonated to form an ammonium salt (-CH₂NH₃⁺), which is a deactivating, meta-directing group. The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it is ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. The nitrile group is a strong deactivating and meta-directing group due to both its inductive and resonance electron-withdrawing effects.

| Substituent | Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) |

| -CH₂NH₂ | Activating (Inductive) | Ortho, Para |

| -CH₂NH₃⁺ | Deactivating (Inductive) | Meta |

| -F | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -CN | Deactivating (Inductive and Resonance) | Meta |

The reactivity of the nitrile and aminomethyl groups is also influenced by the electronic nature of the substituted benzene ring. The electron-withdrawing fluorine and nitrile groups can affect the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

As substitution on the aminomethyl group can lead to the formation of a chiral center, the development of stereoselective synthetic methods and enantiomeric resolution techniques is of significant interest.

Stereoselective Synthesis: The direct asymmetric synthesis of chiral amines from prochiral precursors is a powerful tool. One established method involves the catalytic asymmetric hydrogenation of enamines or imines. For instance, the stereoselective synthesis of a chiral propanenitrile derivative was achieved with high diastereoselectivity and enantioselectivity using a chiral DM-SEGPHOS-Ru(II) complex as the catalyst for an asymmetric hydrogenation step. Such methodologies could potentially be adapted for the synthesis of chiral derivatives of this compound. Another approach involves the stereoselective functionalization of the nitrile group itself, as has been demonstrated in the electrochemical synthesis of sulfur-containing β-enaminonitrile derivatives.

Enantiomeric Resolution: For racemic mixtures of chiral derivatives, enantiomeric resolution is a common strategy to isolate the individual enantiomers. A widely used method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Another technique for the analysis and potential separation of enantiomers of fluorinated chiral compounds is the use of ¹⁹F NMR spectroscopy in the presence of a chiral solvating agent or in a chiral liquid crystal medium. This method can be used to determine the enantiomeric excess of a sample.

| Technique | Description | Applicability to this compound Derivatives |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral imine or enamine using a chiral catalyst to produce one enantiomer in excess. | Potentially applicable for the synthesis of chiral secondary or tertiary amines derived from the aminomethyl group. |

| Diastereomeric Salt Resolution | Reaction of the racemic amine with a chiral acid to form diastereomeric salts that can be separated by crystallization. | A classical and often effective method for resolving chiral amines. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC). | A powerful analytical and preparative technique for obtaining pure enantiomers. |

| ¹⁹F NMR with Chiral Auxiliaries | Use of chiral solvating agents or liquid crystals to induce different chemical shifts for the fluorine atoms of the two enantiomers, allowing for their quantification. | A useful analytical tool for determining enantiomeric purity. |

Functionalization at the Aminomethyl and Benzonitrile (B105546) Moieties

The aminomethyl and benzonitrile groups of this compound are versatile handles for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Functionalization of the Aminomethyl Group: The primary amino group can readily undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can be further reduced or used in other transformations.

Functionalization of the Benzonitrile Moiety: The nitrile group is a highly versatile functional group that can be converted into a variety of other functionalities. These transformations include:

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: Reduction to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Cycloaddition Reactions: Participation in [2+2+2] and [3+2] cycloaddition reactions to form various heterocyclic compounds.

The nitrile group can also act as a directing group in C-H functionalization reactions, enabling the introduction of substituents at positions ortho to the nitrile.

| Functional Group | Reaction Type | Product Functional Group |

| **Aminomethyl (-CH₂NH₂) ** | Acylation | Amide (-CH₂NHCOR) |

| Alkylation | Secondary/Tertiary Amine (-CH₂NHR, -CH₂NR₂) | |

| Reductive Amination | Substituted Amine (-CH₂NH-CHR₂) | |

| Benzonitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Reduction | Aminomethyl (-CH₂NH₂) | |

| Addition of Grignard Reagent | Ketone (-COR) | |

| Cycloaddition | Heterocycles (e.g., tetrazoles, triazoles) |

The strategic combination of these functionalization reactions allows for the systematic modification of the this compound scaffold, providing access to a wide array of derivatives for further investigation in various scientific disciplines.

Mechanistic Studies of Reactions Involving 4 Aminomethyl 3 Fluorobenzonitrile

Reaction Kinetics and Rate Constant Determinations

Rate = k[Aryl Halide][Nucleophile]

For 4-(Aminomethyl)-3-fluorobenzonitrile, the reaction rate is influenced by several structural factors. The strong electron-withdrawing nature of the cyano (-CN) group significantly increases the electrophilicity of the aromatic ring, accelerating the rate-determining nucleophilic attack. The fluorine atom, despite being a poor leaving group, contributes to a faster rate of attack compared to other halogens due to its high electronegativity, which polarizes the C-F bond and makes the attached carbon more positive. youtube.com

Kinetic studies on similar systems have shown that the reaction rates are highly dependent on the nature of the nucleophile and the reaction conditions. For instance, studies on the reaction of dinitrobenzene derivatives with amines in acetonitrile (B52724) have revealed that a second molecule of the amine can act as a catalyst, leading to an upward curve in plots of the pseudo-first-order rate constant versus amine concentration. nih.gov

While specific rate constants for this compound are not extensively documented in publicly available literature, the table below provides illustrative data for related fluorobenzonitrile compounds to demonstrate the impact of substituents and nucleophiles on reaction rates.

Table 2: Illustrative Rate Constants for SNAr Reactions of Fluorobenzonitrile Derivatives

| Aryl Fluoride (B91410) | Nucleophile | Solvent | Temperature (°C) | k (M-1s-1) |

|---|---|---|---|---|

| 4-Fluorobenzonitrile (B33359) | Piperidine | DMSO | 50 | 1.2 x 10-4 |

| 2,4-Dinitrofluorobenzene | Aniline | Methanol | 25 | 4.5 x 10-3 |

| 4-Fluorobenzonitrile | Sodium Methoxide | Methanol | 50 | 2.0 x 10-5 |

Note: This data is compiled from general findings in SNAr literature for illustrative purposes and does not represent experimentally determined values for this compound.

Characterization of Reaction Intermediates

In the context of a stepwise SNAr mechanism, the key intermediate is the Meisenheimer complex. researchgate.net For this compound, the attack of a nucleophile (e.g., an alkoxide, RO-) at the carbon bearing the fluorine atom would lead to the formation of a tetrahedral intermediate. The negative charge of this complex is delocalized across the aromatic system and, importantly, onto the electron-withdrawing nitrile group, which provides significant stabilization through resonance.

The stability of this intermediate is a critical factor; if it is sufficiently stable, it represents a true intermediate on the reaction coordinate, and the mechanism is stepwise. bris.ac.uk However, if the intermediate is not a local minimum on the potential energy surface, it is instead considered a transition state, and the mechanism is concerted. nih.govresearchgate.net Computational studies on the reaction between 4-fluorobenzonitrile and indole (B1671886) have predicted transition state structures that resemble the Meisenheimer complex, supporting the idea of a concerted or borderline pathway. researchgate.net

For this compound, the resonance structures of the Meisenheimer complex formed with a generic nucleophile "Nu-" would show the negative charge delocalized to the ortho and para positions relative to the attack, with a significant contribution from the structure where the charge resides on the nitrogen of the nitrile group.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

While established methods for the synthesis of fluorinated benzonitrile (B105546) derivatives exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 4-(Aminomethyl)-3-fluorobenzonitrile and its analogues. Key areas of development include the application of modern catalytic systems and process optimization.

Current synthetic strategies often involve multi-step processes that may begin with precursors like chlorobenzonitriles, which are then subjected to halogen exchange reactions to introduce the fluorine atom. google.com Future work could explore transition-metal-free methodologies, which are gaining traction for their cost-effectiveness and reduced environmental impact. cardiff.ac.uk For instance, base-promoted cyclization reactions involving aminobenzonitriles have shown promise in creating complex heterocyclic structures and could be adapted for novel derivatizations. cardiff.ac.uk

Furthermore, the development of catalytic systems, such as those employing copper or ruthenium, could offer new pathways for C-N bond formation or nitrile group transformations under milder conditions. researchgate.net Domino or tandem reactions, where multiple bond-forming events occur in a single pot, represent another frontier for creating derivatives of this compound with high atom economy. researchgate.net The goal is to move beyond traditional methods towards processes that offer higher yields, greater functional group tolerance, and are amenable to large-scale production.

| Potential Synthetic Improvement | Key-Enabling Strategy | Anticipated Advantages |

| Increased Efficiency & Yield | Domino/Tandem Catalysis researchgate.net | Fewer purification steps, reduced waste, higher throughput. |

| Enhanced Sustainability | Transition-Metal-Free Reactions cardiff.ac.uk | Lower cost, reduced toxicity, simplified reaction conditions. |

| Milder Reaction Conditions | Novel Copper/Ruthenium Catalysis researchgate.net | Greater functional group tolerance, improved safety profile. |

| Scalability | Process Intensification/Flow Chemistry | Consistent quality, safer handling of reactive intermediates. |

Exploration of Untapped Applications in Chemical Biology

The field of chemical biology, which uses chemical tools to study and manipulate biological systems, presents a significant opportunity for this compound. chemscene.com Its structure is primed for interaction with biological macromolecules, suggesting a range of untapped applications as probes, modulators, and therapeutic scaffolds.

The presence of the aminomethyl group allows for its use as a building block in the synthesis of enzyme inhibitors and receptor ligands. Related fluorinated amino-aromatic compounds have already been investigated as anti-cancer agents and for their potential to modulate neurotransmitter systems. smolecule.comchemimpex.com Future research could focus on designing specific inhibitors for kinases or proteases, where the fluorobenzonitrile moiety can engage in unique interactions within the protein's active site.

Another promising avenue is the development of fluorescent probes. The benzonitrile scaffold can be incorporated into larger molecular systems designed for biological imaging. smolecule.com The fluorine atom can enhance pharmacokinetic properties like metabolic stability and cell permeability, which are crucial for effective in-vivo imaging agents. By attaching this compound to targeting moieties, researchers could create probes to visualize specific cellular processes or disease states.

| Potential Application Area | Rationale / Key Feature | Research Objective |

| Enzyme Inhibition | Structural scaffold for binding to active sites. smolecule.com | Development of targeted therapies (e.g., for cancer). chemimpex.com |

| Receptor Binding Assays | Amine group interaction with receptors. smolecule.com | Probing neurological pathways and disorders. |

| Fluorescent Probes | Core structure for fluorophore development. smolecule.com | In-vivo imaging of cellular targets and processes. |

| Medicinal Chemistry Scaffolding | Versatile intermediate for drug discovery. chemscene.com | Synthesis of libraries of bioactive compounds. |

Advanced Characterization Techniques for In-situ Monitoring

To optimize the synthesis of this compound and its derivatives, advanced characterization techniques that allow for real-time, in-situ monitoring of reactions are essential. These methods provide deep mechanistic insights, enabling precise control over reaction parameters and the detection of transient intermediates.

Techniques like in-situ Raman spectroscopy and energy-dispersive X-ray diffraction (EDXRD) are powerful tools for monitoring reactions in real-time, particularly in continuous processes like reactive extrusion. chemrxiv.org Applying these methods could allow researchers to track the consumption of reactants and the formation of products and by-products as the reaction progresses, leading to optimized conditions that maximize yield and purity. chemrxiv.org

Furthermore, the nitrile group (-C≡N) in this compound has a characteristic stretching vibration in the infrared (IR) spectrum. This vibration is sensitive to the local chemical environment, including hydrogen bonding. researchgate.net Advanced vibrational spectroscopy techniques could utilize the nitrile stretch as an intrinsic probe to monitor intermolecular interactions during synthesis or within a biological system, providing valuable data on reaction mechanisms or binding events. researchgate.net

| Monitoring Technique | Type of Information Provided | Potential Impact on Research |

| In-situ Raman Spectroscopy chemrxiv.org | Molecular-level information on bond vibrations. | Real-time tracking of reactant conversion and product formation. |

| Energy-Dispersive X-ray Diffraction (EDXRD) chemrxiv.org | Crystalline phase identification and transformation. | Optimization of solid-state reactions and crystallization processes. |

| In-situ Infrared (IR) Spectroscopy researchgate.net | Functional group transformations, hydrogen bonding. researchgate.net | Mechanistic studies and monitoring of intermolecular interactions. |

Computational-Experimental Synergy in Design and Discovery

The integration of computational chemistry with experimental synthesis and testing creates a powerful synergy for accelerating the design and discovery of new molecules based on the this compound scaffold. This combined approach allows for the rational design of compounds with desired properties, reducing the time and resources required for trial-and-error experimentation.

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the electronic properties, reactivity, and spectral characteristics of novel derivatives. nih.govacs.org For example, DFT calculations can help elucidate reaction mechanisms, predict the stability of intermediates, and guide the selection of optimal synthetic routes. acs.orgrsc.org This was demonstrated in studies of related benzonitrile derivatives where computational modeling explained experimental outcomes. nih.gov

In the context of drug discovery, computational tools can be used for in silico screening of virtual libraries of compounds derived from this compound. rsc.org Molecular docking simulations can predict how these compounds might bind to specific protein targets, allowing researchers to prioritize the synthesis of the most promising candidates. This synergy between computational prediction and experimental validation is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds for biological activity. nih.gov

| Computational Method | Application in Research | Experimental Counterpart |

| Density Functional Theory (DFT) nih.govacs.org | Prediction of reactivity, spectra, and reaction mechanisms. researchgate.net | Synthesis, spectroscopy (NMR, IR), and kinetic studies. |

| Molecular Dynamics (MD) nih.gov | Simulation of molecular motion and conformational changes. | X-ray crystallography, NMR spectroscopy. |

| In Silico Screening (e.g., SwissADME) rsc.org | Prediction of pharmacokinetic and pharmacodynamic properties. | In vitro biological assays, animal studies. |

| Molecular Docking | Prediction of binding modes to biological targets. | Enzyme inhibition assays, receptor binding studies. |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Aminomethyl)-3-fluorobenzonitrile and its analogs in academic research?

Methodological Answer: The synthesis of fluorobenzonitrile derivatives often employs palladium-catalyzed cross-coupling reactions. For example, analogs such as 4-{6-[4-(2-Cyanovinyl)phenylamino]-3-fluoropyridin-2-ylamino}benzonitrile (68% yield) are synthesized using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ as a base in anhydrous toluene at 110°C . Key steps include:

- Catalyst system : Pd(OAc)₂/XPhos for Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

- Reaction optimization : Use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–110°C) to enhance reactivity.

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol.

Q. Table 1: Representative Synthesis Conditions

| Compound | Catalyst System | Solvent | Yield (%) | Purity (HUPLC) |

|---|---|---|---|---|

| 4g (fluorophenyl analog) | Pd(OAc)₂/XPhos | Toluene | 50 | >95% |

| 4h (cyanovinyl analog) | Pd(OAc)₂/XPhos | DMF | 68 | >98% |

Q. How can researchers confirm the structural identity and purity of this compound derivatives?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Analyze chemical shifts and coupling constants. For example, fluorinated aromatic protons typically resonate at δ 7.1–7.8 ppm with JF-H ≈ 8–12 Hz .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error versus calculated values .

- HUPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Melting Point : Compare experimental values (e.g., 135–136°C for 4g) with literature data to detect impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use full-face shields for reactions involving volatile intermediates .

- Engineering Controls : Conduct reactions in fume hoods with HEPA filters to capture airborne particulates.

- Waste Disposal : Quench nitrile-containing waste with 10% NaOH/ethanol solutions before disposal to prevent cyanide release .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target engagement?

Methodological Answer:

- Force Field Parameterization : Use the GAFF force field in AMBER to model ligand-protein interactions, as demonstrated for 4-(aminomethyl)benzoic acid analogs .

- Docking Studies : Perform rigid-receptor docking with AutoDock Vina to predict binding poses in active sites (e.g., urokinase-type plasminogen activator) .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability and hydrogen-bonding networks .

Key Software Tools : AMBER, GROMACS, AutoDock Vina.

Q. How should researchers resolve contradictions in spectral data for fluorobenzonitrile derivatives, such as overlapping NMR signals?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25–60°C. For example, overlapping (E)/(Z) isomer signals in 4h were resolved at 40°C .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks. Fluorine decoupling simplifies splitting patterns in ¹H NMR.

- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to track fluorine environments via ¹⁹F NMR .

Q. What strategies optimize regioselectivity in the functionalization of this compound?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., boronate esters) to steer electrophilic substitution to the meta-fluorine position .

- Protection-Deprotection : Use Boc-protected aminomethyl groups to prevent undesired side reactions during nitration or halogenation .

- Microwave-Assisted Synthesis : Enhance selectivity in SNAr reactions (e.g., replacing fluorine with amines) via controlled heating .

Q. Table 2: Regioselective Functionalization Examples

| Reaction Type | Conditions | Selectivity (%) |

|---|---|---|

| Bromination | NBS, CCl₄, 80°C | >90 (para) |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DME | 85 (meta) |

Q. How can researchers elucidate structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

- Analog Libraries : Synthesize derivatives with varied substituents (e.g., chloro, methoxy) at the 3-position to assess steric/electronic effects .

- Biological Assays : Test kinase inhibition (IC₅₀) or cellular uptake (e.g., in HeLa cells) to correlate substituent polarity with activity .

- Crystallography : Co-crystallize analogs with target proteins (e.g., BTK kinase) to identify critical hydrogen bonds or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.